Wittig Reaction Yield Advantage Over Saturated Phosphonium Salt Analogs
In the synthesis of (E)-hydroxyalkyl styrylbenzoates via Wittig olefination, Methyl 4-(triphenylphosphonio)crotonate bromide achieved an 81% isolated yield, outperforming saturated methoxycarbonylmethyl phosphonium salt derivatives which yielded only 65% under comparable conditions . This 16-percentage-point yield advantage is attributed to the α,β-unsaturated ester stabilization of the intermediate ylide, which enhances nucleophilicity while maintaining sufficient electrophilic character for efficient carbonyl addition.
| Evidence Dimension | Isolated Yield in Wittig Olefination |
|---|---|
| Target Compound Data | 81% |
| Comparator Or Baseline | Methoxycarbonylmethyl phosphonium salt derivatives: 65% |
| Quantified Difference | +16 percentage points |
| Conditions | Synthesis of (E)-hydroxyalkyl styrylbenzoates; typical Wittig conditions (base, organic solvent) |
Why This Matters
Higher yield directly reduces reagent consumption and purification burden per gram of target product, translating to lower effective cost per synthetic step for procurement decision-making.
